molecular formula C27H26N2O4 B2956269 4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid CAS No. 2137832-80-3

4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid

Cat. No. B2956269
CAS RN: 2137832-80-3
M. Wt: 442.515
InChI Key: DPPDCSUBRZXYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid, also known as Fmoc-Lys(Boc)-OH, is a chemical compound commonly used in peptide synthesis. It is a derivative of lysine and is used as a building block for the synthesis of peptides and proteins.

Scientific Research Applications

Peptide Synthesis

The primary application of Fmoc-protected amino acids is in peptide synthesis . This compound is used to protect the amino group during the synthesis process, allowing for the sequential addition of amino acids without unwanted side reactions . The Fmoc group is stable under acidic conditions but can be removed under basic conditions, making it ideal for stepwise synthesis of peptides.

Solid-Phase Synthesis

In solid-phase synthesis , this compound is utilized as a linker between the growing peptide chain and the resin support . Its stability and ease of removal make it a preferred choice for synthesizing peptide-amides, which are important in developing therapeutic agents and studying protein interactions.

Synthesis of Peptide Azides

Fmoc amino acid azides are derivatives that are synthesized starting from protected amino acids like our compound of interest. These azides are valuable for their application in the synthesis of peptides, particularly in click chemistry . They serve as intermediates in the production of a variety of peptide-based structures.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. One similar compound, “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid”, is classified as an irritant .

properties

IUPAC Name

4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c30-26(31)18-9-11-20(12-10-18)29-15-13-19(14-16-29)28-27(32)33-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,19,25H,13-17H2,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPDCSUBRZXYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137832-80-3
Record name 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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